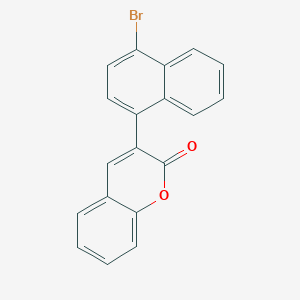
3-(4-Bromonaphthalen-1-yl)chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of NSC 281718 involves several steps, typically starting with the preparation of the naphthalene derivative followed by its bromination and subsequent coupling with a benzopyranone derivative. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
NSC 281718 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: Halogen substitution reactions can occur, where the bromine atom in the compound is replaced by other substituents using reagents like sodium iodide in acetone.
Coupling Reactions: These reactions involve the formation of new carbon-carbon bonds, often using palladium-catalyzed cross-coupling reactions .
Scientific Research Applications
NSC 281718 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: NSC 281718 is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of NSC 281718 involves its interaction with specific molecular targets and pathways within cells. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular signaling pathways and ultimately affect various biological processes .
Comparison with Similar Compounds
NSC 281718 can be compared with other similar compounds, such as:
- 3-(4-Chloro-1-naphthalenyl)-2H-1-benzopyran-2-one
- 3-(4-Fluoro-1-naphthalenyl)-2H-1-benzopyran-2-one
- 3-(4-Methyl-1-naphthalenyl)-2H-1-benzopyran-2-one
These compounds share a similar core structure but differ in the substituents attached to the naphthalene ring. The unique properties of NSC 281718, such as its bromine substituent, contribute to its distinct chemical and biological activities .
Properties
CAS No. |
59776-62-4 |
|---|---|
Molecular Formula |
C19H11BrO2 |
Molecular Weight |
351.2 g/mol |
IUPAC Name |
3-(4-bromonaphthalen-1-yl)chromen-2-one |
InChI |
InChI=1S/C19H11BrO2/c20-17-10-9-14(13-6-2-3-7-15(13)17)16-11-12-5-1-4-8-18(12)22-19(16)21/h1-11H |
InChI Key |
IKQIEWORVRQNHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C4=CC=CC=C43)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


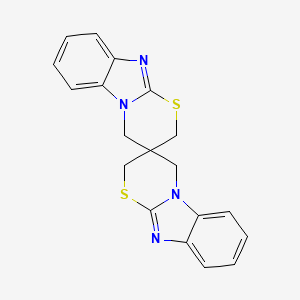

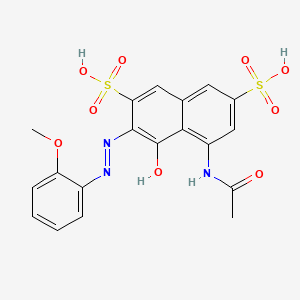
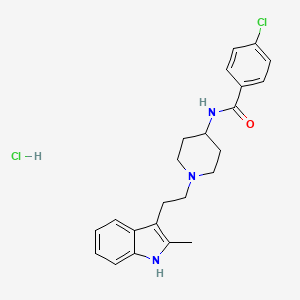
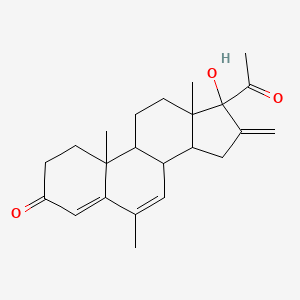
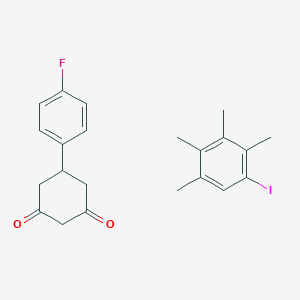
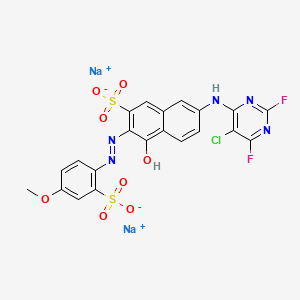
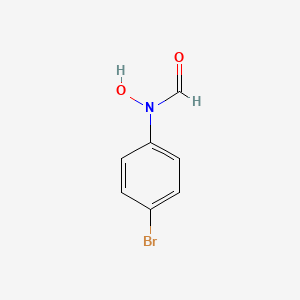
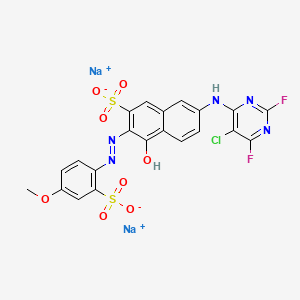
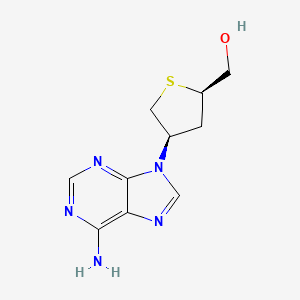
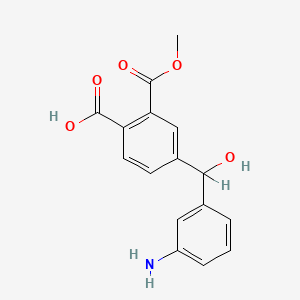
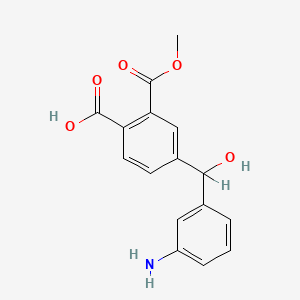
![2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methanesulfonic acid](/img/structure/B12809746.png)

